molecular formula C12H10BrNO B1278972 2-Benzyloxy-5-bromopyridine CAS No. 83664-33-9

2-Benzyloxy-5-bromopyridine

Cat. No. B1278972
CAS RN: 83664-33-9
M. Wt: 264.12 g/mol
InChI Key: LXKTVNFZAFTUNZ-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-bromopyridine is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar brominated pyridine derivatives and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds have been synthesized from 5-bromo-2-aminopyridine with different substituted benzaldehydes, showcasing the versatility of bromopyridines in synthesis .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been optimized and investigated using various computational methods. For example, the structure of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine was optimized using the DFT/B3LYP method with different basis sets, and the most stable structure was predicted . Similarly, the structure of 2-Benzylpyridine was determined by density functional theory, confirming the presence of functional groups in the molecule .

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives is highlighted in several papers. The reaction of O-benzylidene sugars with N-bromosuccinimide, for instance, leads to the synthesis of 2'-deoxyuridine and its selectively substituted derivatives . This demonstrates the potential of bromopyridine derivatives to participate in various chemical reactions, leading to the formation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives have been extensively studied. Spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR have been employed to investigate the vibrational characteristics of these molecules . Computational studies, including HOMO-LUMO and NBO analysis, have been used to interpret nonlinear optical and thermodynamic properties, as well as to analyze the stability of the molecules arising from hyper-conjugative interactions and charge delocalization . The antimicrobial properties of some bromopyridine derivatives have also been reported, indicating their potential application in the development of new antimicrobial agents .

Scientific Research Applications

Crystal Structure Analysis

  • 2-Amino-5-bromopyridine-benzoic acid interactions : In a study by Hemamalini and Fun (2010), 2-amino-5-bromopyridine was shown to interact with the carboxylic group of neighboring benzoic acid molecules, forming a two-dimensional network. This interaction is key in understanding crystal structures and hydrogen bonding motifs (Hemamalini & Fun, 2010).

Synthesis of Piperazines

  • Enantiomerically pure piperidines synthesis : Micouin et al. (1994) used 2-bromopyridine derivatives for synthesizing enantiomerically pure piperidines, highlighting its role in asymmetric synthesis and pharmaceutical applications (Micouin et al., 1994).

Drug Discovery Intermediates

  • Synthesis of intermediates in drug discovery : Li et al. (2012) synthesized the title compound using 5-bromopyridin-2-amine, emphasizing its utility as an intermediate in drug discovery and development (Li et al., 2012).

Biological Properties of Uracils and Hypoxanthines

  • Synthesis of N-Aryl Uracils and Hypoxanthines : Maruyama et al. (1999) reported on the synthesis of uracils and hypoxanthines using 2-bromopyridine, contributing to the understanding of their biological properties (Maruyama et al., 1999).

Chemical Reaction Studies

  • Alpha-pyridylation of chiral amines : A study by Clayden and Hennecke (2008) demonstrated the use of bromopyridine in the palladium-catalyzed coupling with ureas, which is significant for chemical synthesis and reaction studies (Clayden & Hennecke, 2008).

Grignard Reaction

  • Application in Grignard reaction : Proost and Wibaut (1940) used 2-bromopyridine in the Grignard reaction, showcasing its role in forming pyridylmagnesium bromide and its derivatives (Proost & Wibaut, 1940).

Antimicrobial Activities

  • Synthesis and assessment of antimicrobial activities : Senbagam et al. (2016) synthesized and assessed the antimicrobial activities of compounds derived from 5-bromo-2-aminopyridine, indicating the importance of bromopyridine derivatives in antimicrobial research (Senbagam et al., 2016).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKTVNFZAFTUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455522
Record name 2-Benzyloxy-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-bromopyridine

CAS RN

83664-33-9
Record name 2-Benzyloxy-5-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyridin-2(1H)-one (1.28 g, 7.36 mmol) and Ag2CO3 (3 g, 11.04 mmol) in toluene (50 mL) was added (bromomethyl)benzene (1.25 g, 7.36 mmol) dropwise and the reaction mixture was stirred at 100° C. over night. The reaction mixture was filtered through a short pad of silica gel and washed with DCM. The filtrate was concentrated to yield the title compound as light yellow oil (1.8 g, 95%).
Quantity
1.28 g
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reactant
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[Compound]
Name
Ag2CO3
Quantity
3 g
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reactant
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1.25 g
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reactant
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50 mL
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solvent
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Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of phenyl-methanol (20.5 g, 190 mmol) in N,N-dimethylformamide (200 mL) was added sodium hydride (7.6 g, 190 mmol) under nitrogen atmosphere on an ice bath (0° C.), which was stirred for 30 minutes at room temperature. 2,5-Dibromopyridine was then added thereto on the ice bath (0° C.), and stirred for 60 minutes at room temperature. The reaction mixture was partitioned into water and ethyl acetate on the ice bath (0° C.). The organic layer was washed with water and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:20 then 1:10) to obtain the title compound (15.1 g, 90%).
Quantity
20.5 g
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reactant
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7.6 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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0 (± 1) mol
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[Compound]
Name
ice
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of benzyl alcohol (11.4 g, 0.105 mol) in N,N-dimethylformamide (250 ml) was added 70% oily sodium hydride (4.2 g, 0.123 mol) at 0° C., followed by stirring as it was for 1.5 hours. Then, 2,5-dibromopyridine (25 g, 0.106 mol) was added thereto, followed by stirring at 70° C. for 2 hours. After cooling as it was, the reaction mixture was diluted with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The resulting organic layer was washed with a saturated aqueous ammonium chloride solution twice, dried over anhydrous magnesium sulfate and concentrated, to give a crude product of the title compound (29.5 g) as a pale yellow liquid.
Quantity
11.4 g
Type
reactant
Reaction Step One
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4.2 g
Type
reactant
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Quantity
250 mL
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solvent
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25 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of 2,5-dibromopyridine (1.0 eq.), benzyl alcohol (1.3 eq.), KOH (2.4 eq.) and DB-18—C-6 (0.0 Seq.) in toluene (0.3M) was refluxed for 3 h, then stirred overnight at rt. The mixture was concentrated, poured in water and extracted with Tol (2×). The combined organic extracts were dried over MgSO4, filtered and concentrated. Recrystallization in Hex:Et2O afforded the title compound as a white solid.
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Synthesis routes and methods V

Procedure details

A mixture of 2,5-dibromopyridine, benzyl alcohol (1.3 eq), potassium hydroxide pellets (2.4 eq) and dibenzo-18-crown-6 (0.05 eq) in toluene (4 ml/mmol) was refluxed with azeotropic removal of water for 3 hours. After evaporation of the toluene, the resulting mixture was partitioned between chloroform and water. The crude product from the organic phase was recrystallized from ether-hexane to afford the 2-Benzyloxy-5-bromopyridine compound as a solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J Matulic-Adamic, L Beigelman - Tetrahedron letters, 1997 - Elsevier
Pyridin-2-one C-nucleoside2 was prepared using several different approaches. The most efficient pathway utilized the condensation of 2,3,5- tri -O- benzyl- d -ribono-1,4-lactone (4) and …
Number of citations: 39 www.sciencedirect.com
JN Heo, YS Song, BT Kim - Tetrahedron letters, 2005 - Elsevier
… O-benzylation was accomplished by the reaction of 5-bromo-2-pyridone 1 with benzyl bromide in the presence of silver carbonate in a dark to provide 2-benzyloxy-5-bromopyridine 2. …
Number of citations: 43 www.sciencedirect.com
MJ Shiao - The Journal of Organic Chemistry, 1982 - ACS Publications
Recent studies1, 2 on synthetic cardioactive steroid ana-logues have shown that azabufalin (1) may have important use pharmacological activity. In previous work, 2, 3 we …
Number of citations: 11 pubs.acs.org
MR Kumar, K Park, S Lee - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
A new catalytic system based on palladium‐amido‐N‐heterocyclic carbenes for Suzuki–Miyaura coupling reactions of heteroaryl bromides is described. A variety of sterically bulky, …
Number of citations: 54 onlinelibrary.wiley.com
T Troxler, D Feuerbach, X Zhang, CR Yang… - …, 2019 - Wiley Online Library
Histamine H3 receptor (H3R) inverse agonists that have been in clinical trials for the treatment of excessive sleep disorders, have been plagued with insomnia as a mechanism‐based …
M Ueda, T Mochida, H Mori - Polyhedron, 2013 - Elsevier
… 2-benzyloxy-5-bromopyridine was obtained as a colorless solid (3.41 g, yield 99%). … ) was added to a THF solution (20 mL) of 2-benzyloxy-5-bromopyridine (3.40 g, 12.9 mmol) at −78 C. …
Number of citations: 8 www.sciencedirect.com
F Fontaine, A Hequet, AS Voisin-Chiret… - Journal of medicinal …, 2014 - ACS Publications
… To a slurry of 2.5 M of n-BuLi (1.89 mL, 4.73 mmol) in anhydrous diethyl ether (80 mL) cooled at −78 C was added a solution of 2-benzyloxy-5-bromopyridine (1.0 g, 3.79 mmol) in …
Number of citations: 68 pubs.acs.org
M Akazome, S Suzuki, Y Shimizu… - The Journal of Organic …, 2000 - ACS Publications
Three phosphines and their corresponding oxides bearing one 2-pyridone ring and two benzene rings were synthesized. Their single-crystal X-ray analyses exhibited three kinds of …
Number of citations: 22 pubs.acs.org
Q Zhou, F Du, X Liang, W Liu, T Fang, G Chen - Molecules, 2018 - mdpi.com
The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in organic synthesis of natural products and biological active molecules. Herein we report a novel ternary …
Number of citations: 5 www.mdpi.com
M Mohan, M Essalhi, S Zaye, LK Rana, T Maris… - ACS …, 2021 - ACS Publications
Dipyridonyl-substituted derivatives 2–4 of benzene, pyridine, and pyrazine, respectively, were synthesized to examine the ability of 2-pyridone and its protonated species to direct the …
Number of citations: 1 pubs.acs.org

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